2-Butyl-4,5-dichloro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

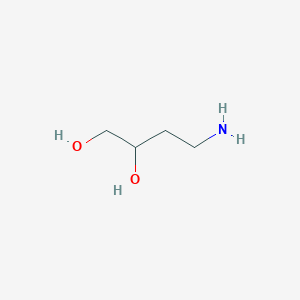

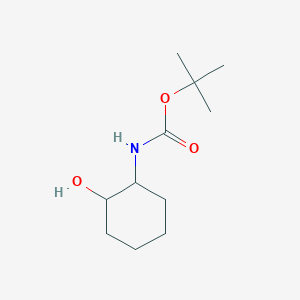

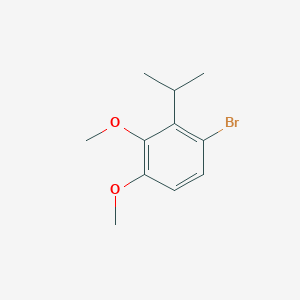

2-Butyl-4,5-dichloro-1H-imidazole is a chemical compound with the molecular formula C7H10Cl2N2 and a molecular weight of 193.0737 . It is derived from 2-Butyl-5-chloroimidazole-4-methanol, which is an impurity of Losartan .

Synthesis Analysis

The synthesis of imidazoles, including 2-Butyl-4,5-dichloro-1H-imidazole, has been a subject of extensive research . A method for preparing 2-butyl-4-chloro-5-formylimidazole involves condensation reaction of pentamidine hydrochloride with glyoxal, followed by a reaction with N,N-dimethylformamide in the presence of phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of 2-Butyl-4,5-dichloro-1H-imidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and two chlorine atoms attached to the ring .Chemical Reactions Analysis

Imidazoles, including 2-Butyl-4,5-dichloro-1H-imidazole, are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis

2-Butyl-4,5-dichloro-1H-imidazole is a solid compound with a grey color . It is slightly soluble in DMSO, Ethyl Acetate, and Methanol .Scientific Research Applications

Antifungal Properties

- Antifungal Agent Against Candida albicans : A derivative of 2-Butyl-4,5-dichloro-1H-imidazole showed effective antifungal properties, particularly against Candida albicans infections in mice, with low reinfection rates post-treatment (Walker et al., 1978).

Antibacterial Properties

- Antibacterial Constituent in Jatropha curcas : A structurally related imidazole derivative from Jatropha curcas exhibited antibacterial properties (Das et al., 2005).

- Novel Antibacterial Agents for MRSA : Analogues of 2-Butyl-4,5-dichloro-1H-imidazole were explored as potential antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Antolini et al., 1999).

Chemical Synthesis and Applications

- Synthesis of Medicinally Important Imidazoles : A method was developed for synthesizing medicinally significant imidazoles, including 2-butyl-4-chloro-5-hydroxymethylimidazole, demonstrating the versatility of 2-Butyl-4,5-dichloro-1H-imidazole in chemical synthesis (Zhong et al., 2004).

Sensor Applications

- Detection of Cyanide and Mercury Ions : Imidazole derivatives, structurally related to 2-Butyl-4,5-dichloro-1H-imidazole, were used as luminescent sensors for the reversible detection of cyanide and mercury ions (Emandi et al., 2018).

Catalysis

- Ionic Liquids for Synthesis of Pyrimidine Derivatives : Imidazole derivatives were used as catalysts in the synthesis of pyrimidine derivatives, showcasing their application in catalysis (Reddy et al., 2016).

Corrosion Inhibition

- Corrosion Inhibition of Mild Steel : Benzimidazole derivatives, structurally related to 2-Butyl-4,5-dichloro-1H-imidazole, were studied for their corrosion inhibiting properties on mild steel in acidic solutions (Chaouiki et al., 2020).

Anticancer Activity

- Antitumor Agents : N-Substituted imidazole derivatives showed potent anticancer properties against Ehrlich ascites tumor cells in vivo (Kumar et al., 2007).

CO2 Capture

- CO2 Capture : An imidazole-based ionic liquid demonstrated the ability to reversibly capture CO2, highlighting its potential application in environmental science (Bates et al., 2002).

Safety And Hazards

Future Directions

Imidazole derivatives, including 2-Butyl-4,5-dichloro-1H-imidazole, have been recognized for their wide range of biological activities and are considered important synthons in the development of new drugs . Therefore, the future directions of this compound could involve further exploration of its potential applications in drug development .

properties

IUPAC Name |

2-butyl-4,5-dichloro-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2N2/c1-2-3-4-5-10-6(8)7(9)11-5/h2-4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHDWLPMLFACDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566064 |

Source

|

| Record name | 2-Butyl-4,5-dichloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-4,5-dichloro-1H-imidazole | |

CAS RN |

145061-99-0 |

Source

|

| Record name | 2-Butyl-4,5-dichloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)